N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMTVSSJBFUXRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the pyrrolidinone derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidinone ring and furan carboxamide moiety may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues from Carboxamide Derivatives
Key structural analogs identified in the literature include:
Key Observations :
- Core Heterocycle : Replacement of the furan ring with thiophene (e.g., 734545-42-7) introduces greater lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Linker Flexibility : The propyl linker in 796076-23-8 vs. the direct phenyl linkage in the target compound may influence conformational stability and binding kinetics.
Pharmacological and Physicochemical Considerations
- Solubility and Bioavailability: The methoxy group in the target compound may improve solubility compared to non-polar substituents (e.g., methyl in 734545-42-7), though this remains speculative without empirical data.
- Metabolic Stability : The 2-oxopyrrolidin-1-yl group in the target compound could confer resistance to oxidative metabolism compared to analogs with simpler amine or amide substituents .
Contrast with Non-Carboxamide Compounds
Compounds such as (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid () represent entirely distinct chemical classes (e.g., β-lactam antibiotics or peptide derivatives).
Biological Activity
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is C16H16N2O4, with a molecular weight of approximately 300.31 g/mol. The compound features a furan ring, a methoxy group, and a pyrrolidinone moiety, which contribute to its biological properties.
Synthesis Overview:
- Formation of the Pyrrolidinone Ring: This is typically achieved by reacting an amine with a carboxylic acid derivative under acidic or basic conditions.
- Methoxy Group Introduction: Methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base is employed.
- Final Assembly: The final compound is assembled through various substitution reactions, often utilizing sodium hydride in dimethylformamide (DMF) with appropriate alkyl halides.
Antimicrobial Activity
Recent studies have indicated that N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide exhibits notable antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in macrophages, potentially through the modulation of the NF-kB signaling pathway. This suggests its potential application in treating inflammatory diseases .
Cytotoxicity and Cancer Research
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has shown cytotoxic effects on various cancer cell lines. It induces apoptosis by activating caspases and modulating Bcl-2 family proteins, which are crucial for regulating apoptosis. Notably, studies have reported that this compound can inhibit the growth of neuroblastoma and colon cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Studies
-
Study on Antimicrobial Effects:
- A recent study evaluated the antibacterial activity of several derivatives of furan-containing compounds, including N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide. Results indicated significant inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL .
- Anti-inflammatory Mechanisms:
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Effective against E. coli, S. aureus | Disruption of cell wall synthesis |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Modulation of NF-kB pathway |
| Cytotoxicity | Induces apoptosis in cancer cells | Activation of caspases; modulation of Bcl-2 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide, and what key reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via amide coupling between furan-2-carboxylic acid derivatives and substituted anilines. Key steps include activating the carboxylic acid (e.g., using HATU or EDCI as coupling agents) and optimizing solvent polarity (e.g., DMF or DCM) to enhance reaction efficiency. Purification often involves reverse-phase HPLC or column chromatography, with yields influenced by stoichiometric ratios (1.5–2.0 equivalents of amine) and temperature control (25–40°C) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?
- Methodology :
- ¹H/¹³C NMR : Prioritize signals for the methoxy group (δ ~3.8 ppm in ¹H NMR), pyrrolidinone carbonyl (δ ~170 ppm in ¹³C NMR), and furan protons (δ ~6.3–7.4 ppm in ¹H NMR) to confirm substitution patterns .
- FT-IR : Validate the presence of amide C=O (1650–1680 cm⁻¹) and pyrrolidinone C=O (1700–1750 cm⁻¹) stretches.
- LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and assess purity .
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific therapeutic targets?
- Methodology :
- In vitro assays : Screen for enzyme inhibition (e.g., caspase-1 or viral polymerases) using fluorogenic substrates or ELISA-based cytokine release assays (e.g., IL-1β inhibition in LPS-stimulated PBMCs) .
- Cytotoxicity profiling : Use MTT or resazurin assays in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to establish selectivity indices .
- Dose-response studies : Test concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values, with positive controls (e.g., VX-765 for caspase inhibition) .
Advanced Research Questions
Q. What computational approaches are recommended for predicting the binding affinity of this compound to target proteins, and how should docking studies be validated?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., monkeypox DNA polymerase). Focus on hydrogen bonding with pyrrolidinone and π-π stacking of the furan ring.
- Validation : Compare docking poses with co-crystallized ligands (PDB: 6T7X) and perform MD simulations (50–100 ns) to assess binding stability. Validate predictions using site-directed mutagenesis of key residues .
Q. What strategies can be employed to resolve contradictions in reported biological activity data across different studies?
- Methodology :
- Assay standardization : Replicate experiments under uniform conditions (e.g., cell passage number, serum concentration) to eliminate variability.
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for differences in assay sensitivity (e.g., luminescence vs. fluorescence detection).
- Orthogonal assays : Confirm activity using alternative methods (e.g., SPR for binding kinetics if IC₅₀ values from enzyme assays conflict with cell-based data) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize pharmacokinetic properties?
- Methodology :
- Functional group substitution : Synthesize analogs with varied substituents on the phenyl ring (e.g., halogens, methyl groups) and evaluate logP (via HPLC) and solubility (shake-flask method).
- Prodrug strategies : Introduce hydrolyzable groups (e.g., tert-butyl esters) to enhance oral bioavailability, as demonstrated for VX-765 .
- In vivo PK profiling : Administer analogs to rodent models and measure plasma half-life (t₁/₂) and AUC using LC-MS/MS. Prioritize compounds with t₁/₂ > 4 hours and >20% oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
